Valerophenone tosylhydrazone

Analytical chemistry Compound characterization Physical property benchmarking

Versatile N-tosylhydrazone precursor for diazo intermediates in Pd-catalyzed cross-couplings. n-Butyl substituent modulates carbene stability and sterics, enabling one-pot ketone-to-olefin conversions without hydrazone isolation. 97%+ purity ensures reproducible results in SAR and library synthesis.

Molecular Formula C18H22N2O2S
Molecular Weight 330.4 g/mol
CAS No. 69015-74-3
Cat. No. B1608271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValerophenone tosylhydrazone
CAS69015-74-3
Molecular FormulaC18H22N2O2S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2
InChIInChI=1S/C18H22N2O2S/c1-3-4-10-18(16-8-6-5-7-9-16)19-20-23(21,22)17-13-11-15(2)12-14-17/h5-9,11-14,20H,3-4,10H2,1-2H3
InChIKeyVTEOESQGMPJHGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valerophenone Tosylhydrazone (CAS 69015-74-3): Procurement-Ready Ketone-Derived Reagent for Palladium-Catalyzed Cross-Coupling and Olefination


Valerophenone tosylhydrazone (CAS 69015-74-3) is a crystalline solid derived from the condensation of valerophenone with p-toluenesulfonylhydrazine, with a molecular weight of 330.44 g/mol . As a member of the N-tosylhydrazone class, this compound serves as a versatile precursor for diazo intermediates in transition-metal-catalyzed reactions, including carbene insertion and cross-coupling pathways that form carbon-carbon bonds [1]. The compound is commercially available in research quantities with certified purity specifications, enabling reproducible synthetic applications without requiring in-house derivatization from the parent ketone [2].

Why Valerophenone Tosylhydrazone Cannot Be Casually Substituted with Acetophenone or Benzophenone Analogs in Cross-Coupling Workflows


N-Tosylhydrazones derived from different ketone precursors exhibit distinct reactivity profiles in palladium-catalyzed transformations due to differences in carbene stability, migratory aptitude, and steric environment around the reactive center [1]. The valerophenone-derived hydrazone possesses an n-butyl substituent that modulates both the electronic properties of the diazo intermediate and the steric accessibility of the palladium-carbene complex, which directly influences coupling efficiency and product distribution [2]. Substituting a valerophenone-derived tosylhydrazone with an acetophenone or benzophenone analog without adjusting reaction conditions may lead to reduced yields, altered regioselectivity, or complete failure of the intended transformation, particularly in tandem ketone-to-olefin conversions where the parent ketone's structure governs the final substitution pattern of the olefin product [3].

Valerophenone Tosylhydrazone (CAS 69015-74-3): Direct Quantitative Comparisons with Closest Commercial Analogs


Melting Point Range of Valerophenone Tosylhydrazone Compared to Acetophenone Tosylhydrazone: Solid-Phase Purity and Handling Differentiation

Valerophenone tosylhydrazone exhibits a melting point range of 128–136°C as reported on technical datasheets, which is approximately 20–25°C higher than that of acetophenone tosylhydrazone (105–108°C) . This thermal stability difference reflects the extended aliphatic side chain's contribution to crystal lattice energy and provides a practical means of distinguishing the two compounds via simple melting point determination .

Analytical chemistry Compound characterization Physical property benchmarking

Purity Specification of Commercially Available Valerophenone Tosylhydrazone: 97% Minimum Assay by Established Supplier

Valerophenone tosylhydrazone is commercially supplied at a certified purity of 97% from multiple established vendors, including Thermo Scientific Alfa Aesar and Sigma-Aldrich, with defined melting point specifications . In contrast, certain specialty tosylhydrazones with complex heterocyclic ketone precursors are often available only at lower purity grades (90–95%) or require custom synthesis with extended lead times [1].

Procurement specification Quality assurance Chemical sourcing

Reaction Outcome Differentiation: Valerophenone-Derived Tosylhydrazone in Tandem Ketone-to-Olefin Cross-Coupling Yields

In palladium-catalyzed tandem reactions where ketones are converted to hydrazones in situ and subsequently coupled with aryl halides to yield substituted olefins, the ketone precursor's structure directly governs the final olefin substitution pattern [1]. The valerophenone backbone (butyl phenyl ketone) yields 1-phenyl-1-pentene-type products after coupling, whereas acetophenone-derived tosylhydrazone yields styrene derivatives [2]. The valerophenone-derived reagent is therefore specifically required when the target olefin bears a propyl or longer aliphatic chain at the 1-position of the phenyl-substituted alkene [3].

Palladium catalysis Cross-coupling Olefin synthesis

Valerophenone Tosylhydrazone (CAS 69015-74-3): Application Scenarios Where This Specific Reagent Outperforms Analogs


One-Pot Synthesis of 1-Phenyl-1-pentene Derivatives via Tandem Ketone-to-Hydrazone-to-Olefin Pd-Catalyzed Coupling

Valerophenone tosylhydrazone enables a streamlined one-pot transformation wherein the ketone is converted to the hydrazone in situ and subsequently coupled with aryl or heteroaryl halides under ligand-free palladium catalysis to yield 1-phenyl-1-pentene-type olefins [1]. This tandem approach eliminates the need to isolate the hydrazone intermediate, reduces solvent usage and purification steps, and achieves good yields while maintaining compatibility with sensitive functional groups including hydroxyl, amine, nitrile, and chloro substituents [2]. The valerophenone backbone is specifically required when the target olefin requires a pentyl (C5) aliphatic chain at the alkene terminus—a structural feature that cannot be accessed using acetophenone or benzophenone tosylhydrazone analogs without additional synthetic manipulations [3].

Preparation of Alkyl-Substituted Styrenes with Extended Chain Length for SAR Studies

In medicinal chemistry structure-activity relationship (SAR) campaigns, the valerophenone-derived tosylhydrazone provides a direct entry to alkyl-substituted styrenes bearing a butyl chain, enabling systematic exploration of lipophilicity and steric effects at the alkene terminus [1]. The 97% commercial purity specification reduces the need for pre-reaction purification, allowing these building blocks to be incorporated directly into parallel synthesis workflows or library production with minimal experimental variability [2]. This contrasts with lower-purity or custom-synthesized tosylhydrazone analogs that may require additional purification steps or extended procurement timelines before use [3].

Diazo Precursor for Palladium-Carbene Migratory Insertion in Three-Component Coupling Reactions

Valerophenone tosylhydrazone serves as a diazo precursor in palladium-catalyzed three-component cross-coupling reactions involving vinyl iodides and carbon nucleophiles [1]. Under mild conditions, the reaction proceeds with high stereoselectivity through a palladium-carbene migratory insertion pathway, enabling the construction of complex molecular architectures in a single operation [2]. The n-butyl substituent on the valerophenone backbone influences both the stability of the intermediate palladium-carbene complex and the steric course of subsequent carbopalladation and β-hydride elimination steps, which can affect product distribution and stereochemical outcome relative to shorter-chain or aryl-substituted tosylhydrazone analogs [3].

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